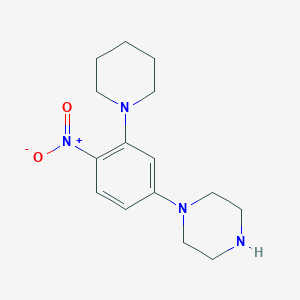

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine

説明

Historical Context and Development of Piperazine Derivatives

Piperazine derivatives have evolved significantly since their initial discovery in the late 19th century. Early applications focused on their anthelmintic properties, with piperazine itself used to treat parasitic infections. The mid-20th century saw the emergence of substituted piperazines in psychopharmacology, exemplified by compounds like trifluoperazine and quetiapine, which highlighted the scaffold’s versatility in central nervous system (CNS) drug design.

The introduction of arylpiperazines in the 1980s marked a pivotal shift, enabling targeted interactions with G-protein-coupled receptors (GPCRs). For instance, 1-(4-nitrophenyl)piperazine derivatives were explored for their affinity to serotonin and dopamine receptors, laying the groundwork for modern antipsychotics. The synthesis of 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine represents a further refinement, incorporating steric and electronic modifications to enhance binding specificity.

Nomenclature and Classification within Heterocyclic Chemistry

The IUPAC name This compound systematically describes its structure:

- Piperazine : A six-membered ring with two nitrogen atoms at positions 1 and 4.

- 4-Nitro-3-piperidin-1-ylphenyl : A phenyl ring substituted with a nitro group at position 4 and a piperidine moiety at position 3.

This compound belongs to the arylpiperazine subclass, characterized by aromatic ring substitutions that influence electronic and steric properties. Its classification within heterocyclic chemistry is further defined by:

- Six-membered heterocycles : Piperazine and piperidine rings contribute to structural rigidity.

- Nitroaromatic systems : The nitro group enhances electrophilicity, facilitating interactions with biological targets.

| Structural Features and Classification |

|---|

| Core Structure : Piperazine (C₄H₁₀N₂). |

| Substituents : Nitro (-NO₂), piperidine. |

| Class : Arylpiperazine derivative. |

Significance in Chemical Research

This compound is pivotal in medicinal chemistry for several reasons:

- GPCR Modulation : The piperazine scaffold’s basicity and hydrogen-bonding capacity enable interactions with GPCRs, making it valuable in designing antipsychotics and antidepressants.

- Structural Versatility : Substitutions at the phenyl ring (e.g., nitro, piperidinyl) allow fine-tuning of pharmacokinetic properties, such as lipophilicity and bioavailability.

- Imaging Probes : Derivatives like [¹¹C]CPPC, which share structural motifs with this compound, are investigated as positron emission tomography (PET) ligands for imaging neuroinflammation.

Recent studies highlight its role in synthesizing colony-stimulating factor 1 receptor (CSF1R) inhibitors , which are critical for targeting microglial activation in neurodegenerative diseases. Additionally, its nitro group serves as a precursor for reduced amine derivatives, enabling further functionalization in drug development.

Current Research Status and Importance

Ongoing research focuses on two primary areas:

- Medicinal Applications :

- Synthetic Methodologies :

特性

IUPAC Name |

1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c20-19(21)14-5-4-13(17-10-6-16-7-11-17)12-15(14)18-8-2-1-3-9-18/h4-5,12,16H,1-3,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZDTNCUMWPRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386616 | |

| Record name | 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787317 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

346704-04-9 | |

| Record name | 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Material Preparation: 4-Nitroaniline Derivatives

The synthesis often begins with 4-nitroaniline, which undergoes acylation with 5-chloropentanoyl chloride in the presence of a base (e.g., triethylamine) to form 1-(4-nitrophenyl)piperidin-2-one. This step is crucial for introducing the piperidinyl moiety onto the aromatic ring.

- Reaction conditions: low temperature (0-5 °C) under nitrogen atmosphere.

- Solvents: methylene dichloride, tetrahydrofuran.

- Bases: triethylamine, potassium carbonate.

- Workup: extraction, washing, crystallization from isopropyl alcohol.

This step yields the intermediate 1-(4-nitrophenyl)piperidin-2-one with high purity and yield, suitable for further transformations.

Chlorination and Piperazine Coupling

The intermediate 1-(4-nitrophenyl)piperidin-2-one is then treated with phosphorus pentachloride in chlorinated solvents (e.g., chloroform, dichloromethane) to form 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one.

- Reaction temperature: reflux conditions.

- This chlorinated intermediate is reactive towards nucleophilic substitution.

Subsequently, the chlorinated intermediate is reacted with a piperazine derivative (in this case, piperazine itself) at elevated temperatures (120-130 °C) to substitute the chlorine atoms with the piperazine moiety, yielding 5,6-dihydro-3-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)pyridin-2(1H)-one or related compounds depending on the piperazine derivative used.

Reduction of Nitro Group (Optional)

If the target compound requires an amino group instead of a nitro group, catalytic hydrogenation is performed:

- Catalyst: Raney nickel.

- Solvent: methanol with methanolic ammonia.

- Conditions: hydrogen pressure of 2-3 kg/cm², temperature 42-45 °C.

This step reduces the nitro group to an amino group, yielding the corresponding amino-substituted piperazine derivative.

Summary Table of Key Preparation Steps

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 4-Nitroaniline + 5-chloropentanoyl chloride | Triethylamine, methylene dichloride, 0-5 °C | 1-(4-nitrophenyl)piperidin-2-one | Acylation and cyclization |

| 2 | 1-(4-nitrophenyl)piperidin-2-one | Phosphorus pentachloride, reflux, chlorinated solvent | 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one | Chlorination of piperidinone ring |

| 3 | Chlorinated intermediate + piperazine | Heat 120-130 °C | 5,6-dihydro-3-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)pyridin-2(1H)-one | Nucleophilic substitution with piperazine |

| 4 | Nitro compound | Raney nickel, H2, methanol, 42-45 °C | Amino-substituted piperazine derivative | Optional reduction of nitro group |

Research Findings and Optimization

- The use of phosphorus pentachloride for chlorination is effective but requires careful control of temperature and solvent to avoid side reactions.

- Piperazine derivatives can be varied to modulate the properties of the final compound; N-methyl, N-ethyl, and other substituted piperazines have been employed.

- Reduction of the nitro group is efficiently achieved with Raney nickel under mild hydrogenation conditions, preserving other sensitive functionalities.

- Alternative bases such as potassium carbonate and organic amines (e.g., triethylamine) are used to optimize reaction rates and yields.

- Crystallization from isopropyl alcohol is a common purification step to obtain high-purity intermediates and final products.

化学反応の分析

Nitro Group Reduction

The nitro group at the para position undergoes reduction to form amine derivatives. This reaction is critical for synthesizing intermediates for further functionalization.

Key Findings :

-

Reduction proceeds selectively without affecting the piperazine or piperidine moieties .

-

The amine product serves as a precursor for sulfonamide or amide coupling .

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation, acylation, and sulfonylation reactions.

Sulfonylation

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfonyl chloride coupling | 4-Nitrobenzenesulfonyl chloride, DCM, Et₃N, 0°C → RT | 1-(4-Nitro-3-piperidin-1-ylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine | 73% |

Key Findings :

-

Sulfonylation occurs at the less hindered nitrogen of the piperazine ring .

-

Electron-withdrawing nitro groups enhance electrophilic reactivity of the sulfonyl chloride .

Boc Protection/Deprotection

Aromatic Electrophilic Substitution

The electron-rich aromatic ring (activated by piperidine and piperazine) undergoes nitration and halogenation.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | NBS, TBAB, CH₃CN, 20–25°C | 1-(4-Nitro-3-(4-bromopiperidin-1-yl)phenyl)piperazine | 87% |

Key Findings :

-

Bromination occurs regioselectively at the para position relative to the piperidine ring .

-

Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst .

Metabolic Transformations

In biological systems, the compound undergoes oxidation and rearrangement analogous to piperazine-containing drugs:

| Pathway | Enzymes/Conditions | Product | Reference |

|---|---|---|---|

| N-Oxidation | Cytochrome P450 | 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine N-oxide | |

| Meisenheimer rearrangement | Aqueous acidic conditions | Hydroxylamine derivative |

Key Findings :

-

N-Oxidation is a major metabolic pathway, forming a stable N-oxide.

-

The hydroxylamine derivative is a potential genotoxic impurity requiring monitoring.

Cross-Coupling Reactions

The nitro group facilitates Ullmann-type couplings for biaryl synthesis:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ullmann coupling | CuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C | 5-Cyano-N-(4-(piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide | 68% |

Comparative Reactivity of Structural Analogs

科学的研究の応用

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds

作用機序

The mechanism of action of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group and piperazine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

類似化合物との比較

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine can be compared with other similar compounds, such as:

1-(4-Nitrophenyl)piperazine: Lacks the piperidine moiety, which may result in different biological activities and chemical properties.

1-(4-Aminophenyl)piperazine:

Piperidine derivatives: Various piperidine derivatives may have similar structural features but differ in their specific substituents and resulting properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine (NPP) is a synthetic compound that belongs to the class of piperazine derivatives. With the molecular formula C15H22N4O2 and a molecular weight of approximately 290.36 g/mol, NPP has garnered attention in neuropharmacology due to its potential interactions with various neurotransmitter systems. This article delves into the biological activity of NPP, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The unique structure of NPP features a piperazine core substituted with a 4-nitro-3-piperidinylphenyl group, which contributes to its biological activity. The nitro group enhances reactivity, allowing for potential interactions with biological targets such as neurotransmitter receptors.

| Property | Details |

|---|---|

| Molecular Formula | C15H22N4O2 |

| Molecular Weight | 290.36 g/mol |

| Structural Features | Piperazine core, nitro group |

Research indicates that NPP may interact with several neurotransmitter receptors, particularly dopamine and serotonin receptors. These interactions could influence neurotransmission pathways, making NPP a candidate for studies related to mood disorders and anxiety . The specific binding affinities and mechanisms remain to be fully elucidated, necessitating further research.

Neuropharmacological Effects

NPP has shown significant activity in modulating neurotransmission. Preliminary studies suggest that it may influence serotonin and dopamine pathways, which are critical in the treatment of various neuropsychiatric conditions. For example, compounds structurally similar to NPP have demonstrated efficacy in reducing symptoms associated with depression and anxiety disorders .

Neuropharmacological Studies

A study conducted by researchers at [source] evaluated the effects of NPP on serotonin receptor activity. The results indicated that NPP binds to serotonin receptors, influencing neurotransmitter release. This finding aligns with its potential application in treating mood disorders.

Comparative Analysis

Comparative studies have highlighted the unique pharmacological profiles of NPP against other piperazine derivatives:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine | C14H20N4O2 | Contains a pyrrolidine ring instead of piperidine |

| 1-(4-Amino-3-piperidin-1-ylphenyl)piperazine | C15H22N4 | Lacks nitro group; may exhibit different activity |

| 1-(3-Chloro-4-pyridinyl)piperazine | C13H15ClN2 | Contains a chloro substituent; different receptor interactions |

Future Directions

The biological activity of NPP presents numerous avenues for future research:

- Detailed Mechanistic Studies: Further exploration into the specific mechanisms by which NPP interacts with neurotransmitter systems is essential.

- Therapeutic Applications: Investigating the efficacy of NPP in clinical settings for mood disorders and anxiety could provide valuable insights into its therapeutic potential.

- Exploration of Antimicrobial Properties: Dedicated studies aimed at elucidating the antimicrobial and anti-inflammatory properties could expand the applicability of NPP in medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting nitro-substituted aryl halides with piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . To optimize yields:

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass: 365.1351 g/mol) .

- ¹H NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety precautions are essential during handling?

- Methodological Answer : Based on GHS classifications:

- Acute toxicity (Oral, Category 4) : Use fume hoods and avoid ingestion .

- Skin/Eye Irritation (Category 2/2A) : Wear nitrile gloves, goggles, and lab coats .

- Respiratory Protection : Use P95 respirators for aerosol-prone steps .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. inactivity) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Test a wide concentration range (0.1–100 µM) to identify threshold effects .

- Strain-Specific Assays : Use standardized microbial strains (e.g., ATCC) to control for genetic variability .

- Mechanistic Studies : Compare membrane permeability via logP calculations (e.g., logP = 2.1 for similar derivatives) to assess bioavailability .

Q. What strategies improve receptor-binding specificity in piperazine derivatives?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO₂ at C4) to enhance affinity for serotonin/dopamine receptors .

- Molecular Docking : Use software like AutoDock to predict interactions with D3 receptor active sites (e.g., hydrogen bonding with Asp110) .

- In Vivo Validation : Perform radioligand displacement assays (e.g., [³H]spiperone for D2/D3 receptors) .

Q. How can stability issues in aqueous solutions be mitigated for pharmacokinetic studies?

- Methodological Answer :

- pH Optimization : Maintain pH 7.4 with HEPES buffer to prevent nitro-group reduction .

- Lyophilization : Store as lyophilized powder at -20°C to avoid hydrolysis .

- Protective Group Strategies : Acetylate the piperazine nitrogen to enhance stability during in vivo assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。